11,11'-Methanediylbis(dibenzo[a,c]phenazine)
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Overview
Description
11-(DIBENZO[A,C]PHENAZIN-11-YLMETHYL)DIBENZO[A,C]PHENAZINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of polycyclic aromatic hydrocarbons, characterized by multiple fused aromatic rings. Its structure includes two dibenzo[a,c]phenazine units connected via a methylene bridge, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(DIBENZO[A,C]PHENAZIN-11-YLMETHYL)DIBENZO[A,C]PHENAZINE typically involves multi-step organic reactions. One common method starts with the preparation of dibenzo[a,c]phenazine through cyclization reactions involving appropriate precursors such as o-phenylenediamine and aromatic aldehydes. The key steps include:
Cyclization Reaction: Formation of dibenzo[a,c]phenazine from o-phenylenediamine and aromatic aldehydes under acidic conditions.
Methylation: Introduction of a methylene bridge using reagents like formaldehyde or methyl iodide in the presence of a base.
Coupling Reaction: Coupling of two dibenzo[a,c]phenazine units via the methylene bridge, often facilitated by catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
11-(DIBENZO[A,C]PHENAZIN-11-YLMETHYL)DIBENZO[A,C]PHENAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen, nitro, or alkyl groups into the aromatic rings.
Scientific Research Applications
11-(DIBENZO[A,C]PHENAZIN-11-YLMETHYL)DIBENZO[A,C]PHENAZINE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its strong luminescence properties.
Medicine: Explored for its anticancer and antimicrobial activities, leveraging its ability to intercalate with DNA.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Mechanism of Action
The mechanism by which 11-(DIBENZO[A,C]PHENAZIN-11-YLMETHYL)DIBENZO[A,C]PHENAZINE exerts its effects involves interactions at the molecular level:
Molecular Targets: The compound can intercalate with DNA, disrupting replication and transcription processes, which is crucial for its anticancer activity.
Pathways Involved: It may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of caspase pathways.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[a,c]phenazine: The parent compound without the methylene bridge.
Dibenzo[a,c]phenazine-11,12-dicarbonitrile: A derivative with nitrile groups enhancing its electronic properties.
Triphenylamine-dibenzo[a,c]phenazine: A compound with triphenylamine substituents, used in organic electronics.
Uniqueness
11-(DIBENZO[A,C]PHENAZIN-11-YLMETHYL)DIBENZO[A,C]PHENAZINE is unique due to its dual dibenzo[a,c]phenazine units connected by a methylene bridge, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring strong luminescence and electronic conductivity.
Properties
Molecular Formula |
C41H24N4 |
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Molecular Weight |
572.7 g/mol |
IUPAC Name |
11-(phenanthro[9,10-b]quinoxalin-11-ylmethyl)phenanthro[9,10-b]quinoxaline |
InChI |
InChI=1S/C41H24N4/c1-5-13-30-26(9-1)28-11-3-7-15-32(28)40-38(30)42-34-19-17-24(22-36(34)44-40)21-25-18-20-35-37(23-25)45-41-33-16-8-4-12-29(33)27-10-2-6-14-31(27)39(41)43-35/h1-20,22-23H,21H2 |
InChI Key |
IXZVVQZCVSSMCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5)CC6=CC7=C(C=C6)N=C8C9=CC=CC=C9C1=CC=CC=C1C8=N7)N=C24 |
Origin of Product |
United States |
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